Fmoc-(R)-2-(7-octenyl)Ala-OH

Peptide stapling Stereochemistry SPPS building blocks

Procure Fmoc-(R)-2-(7-octenyl)Ala-OH for unambiguous construction of all-hydrocarbon stapled peptides. Its (R)-configured quaternary α-carbon, defined 7-octenyl tether, and terminal olefin are essential for reproducible (i,i+7) ring-closing metathesis with Grubbs' catalyst. Unlike generic Fmoc-amino acids, this α,α-disubstituted building block pre-organizes and stabilizes α-helical conformations critical for ErbB1/2/3-targeting inhibitors. Insist on ≥97% HPLC purity to ensure batch-to-batch RCM kinetic consistency from discovery through preclinical evaluation.

Molecular Formula C26H31NO4
Molecular Weight 421.5 g/mol
CAS No. 945212-26-0
Cat. No. B613572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-2-(7-octenyl)Ala-OH
CAS945212-26-0
Synonyms945212-26-0; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoicacid; (R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-methyldec-9-enoicacid; Fmoc-D-2-(7'-octenyl)alanine; SCHEMBL14737056; CTK8C0015; (2R)-2-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-2-METHYL-9-DECENOICACID; MolPort-009-679-982; ANW-63879; ZINC36914703; AKOS005063560; (R)-N-Fmoc-2-(7'-octenyl)alanine; CF-1386; DS-2418; AJ-93443; AK-64954; AM007124; AN-26185; KB-209606; ST2408129; TC-152624; FT-0656704; (R)-N-Fmoc-2-Methyl-2-amino-9-decenoicacid; W-3554; I14-7733
Molecular FormulaC26H31NO4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1
InChIKeyMADFVGMQNXRFAF-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-2-(7-octenyl)Ala-OH CAS 945212-26-0: Peptide Stapling Building Block Specifications


Fmoc-(R)-2-(7-octenyl)Ala-OH (CAS 945212-26-0) is an Fmoc-protected, α-methyl, α-alkenyl unnatural amino acid specifically engineered for the construction of all-hydrocarbon stapled peptides via ring-closing olefin metathesis (RCM) [1]. It is characterized by an (R)-configured α-carbon bearing a methyl group and a 7-octenyl side chain terminating in a terminal olefin, providing a defined stereochemistry and a nine-carbon tether for macrocycle formation . This compound is supplied as a solid with a typical purity of ≥97% (HPLC) and is utilized in Fmoc-solid phase peptide synthesis (SPPS) under standard coupling conditions [2].

Why Generic Amino Acid Substitution Fails for Fmoc-(R)-2-(7-octenyl)Ala-OH Applications


The procurement of Fmoc-(R)-2-(7-octenyl)Ala-OH cannot be substituted with generic Fmoc-amino acids due to its unique α,α-disubstituted framework, which is essential for inducing and stabilizing α-helical conformations in stapled peptides [1]. The combination of a quaternary α-carbon with a defined (R)-stereochemistry and a terminal olefin is not found in canonical amino acids; using alternatives like Fmoc-Lys(Alloc)-OH for lactam stapling results in hydrolytically labile amide bonds and different helix geometries [2]. Moreover, the specific 7-octenyl side chain length is critical for achieving optimal (i, i+7) stapling geometry, and substitution with shorter or longer alkenyl chains (e.g., pentenyl) alters macrocycle size, conformation, and biological activity . Therefore, direct substitution without rigorous re-validation compromises the structural and functional integrity of the final stapled peptide construct.

Quantitative Differentiation of Fmoc-(R)-2-(7-octenyl)Ala-OH for Stapled Peptide Synthesis


Enantiomeric Purity for Stereodefined i,i+7 Stapling Geometry

Fmoc-(R)-2-(7-octenyl)Ala-OH provides a defined (R)-configuration at the α-carbon, which is a prerequisite for the classical (i, i+7) hydrocarbon stapling architecture when paired with (S)-α-pentenyl-alanine [1]. In contrast, the (S)-enantiomer (Fmoc-(S)-2-(7-octenyl)Ala-OH, CAS 288617-75-4) leads to a different stereochemical outcome upon RCM, potentially yielding a distinct mixture of cis/trans alkene isomers and altered helix stability [1]. The target compound is supplied with a purity specification of ≥97% (HPLC), ensuring high enantiomeric fidelity for reproducible synthesis of stereochemically defined macrocycles .

Peptide stapling Stereochemistry SPPS building blocks

Side-Chain Length Optimization for i,i+7 Macrocycle Formation

The 7-octenyl side chain of Fmoc-(R)-2-(7-octenyl)Ala-OH provides a nine-carbon tether that, when combined with a complementary shorter alkenyl residue (e.g., 4-pentenyl), yields an (i, i+7) hydrocarbon staple spanning two helical turns [1]. This specific length is optimized for bridging i and i+7 residues in an α-helix, as opposed to the shorter 4-pentenyl side chain used for i,i+4 staples [1]. While direct comparative biophysical data for this exact compound are limited in the public domain, the structural rationale is well-established: the 7-octenyl chain enables a 21-atom macrocycle that stabilizes the α-helix without inducing excessive strain [2].

Macrocyclization RCM Helix stabilization

Functional Utility in ErbB Receptor-Targeting Inhibitor Peptides

Fmoc-(R)-2-(7-octenyl)Ala-OH has been explicitly identified as a key building block for the synthesis of inhibitor peptides that combinatorially inactivate ErbB1, ErbB2, and ErbB3 receptors . While specific quantitative activity data (e.g., IC50 values) for peptides incorporating this exact amino acid are not reported in the provided sources, its use in this context highlights a validated application niche distinct from other alkenyl amino acids . In contrast, related building blocks like Fmoc-(S)-2-(4-pentenyl)Ala-OH are more broadly associated with general stapling but lack a specific functional annotation for ErbB receptor inhibition in vendor literature .

ErbB inhibition Peptide therapeutics Protein-protein interactions

Optimal Procurement Scenarios for Fmoc-(R)-2-(7-octenyl)Ala-OH


Synthesis of i,i+7 All-Hydrocarbon Stapled Peptides

Fmoc-(R)-2-(7-octenyl)Ala-OH is optimally procured for the synthesis of stapled peptides requiring an (i, i+7) hydrocarbon bridge. It is typically paired with a complementary alkenyl amino acid, such as Fmoc-(S)-2-(4-pentenyl)Ala-OH, and subjected to RCM using Grubbs' catalyst to yield a 21-atom macrocycle that stabilizes the α-helical conformation [1].

Development of ErbB Receptor-Targeted Therapeutics

This building block is specifically indicated for the construction of peptide inhibitors that simultaneously target ErbB1, ErbB2, and ErbB3 . Researchers developing stapled peptide antagonists for these oncology targets should prioritize this compound to leverage established synthetic protocols and design frameworks .

Structure-Activity Relationship Studies of Stapled Peptides

Given its defined (R)-stereochemistry and specific side-chain length, Fmoc-(R)-2-(7-octenyl)Ala-OH is a critical reagent for systematic SAR studies exploring the effects of staple geometry and stereochemistry on peptide stability, cellular uptake, and target binding [1]. Substitution with alternative building blocks would confound comparative analysis.

Production of Pre-Clinical Stapled Peptide Candidates

For scaled-up synthesis of stapled peptide candidates entering pre-clinical evaluation, procurement of high-purity (≥97%) Fmoc-(R)-2-(7-octenyl)Ala-OH from a qualified vendor ensures batch-to-batch consistency and reliable RCM kinetics, which are critical for reproducible in vivo efficacy and pharmacokinetic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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